molecular formula C20H14ClN3O3 B5183023 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5183023
M. Wt: 379.8 g/mol
InChI Key: ZQLDJRQARHPFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CB-PIC, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been found to exhibit anti-tumor activity and has been studied in various scientific research applications.

Mechanism of Action

5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is believed to exert its anti-tumor activity through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in the development and progression of cancer. 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the phosphorylation of STAT3, thereby inhibiting its transcriptional activity and downstream signaling pathways.
Biochemical and Physiological Effects:
5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit potent anti-tumor activity in various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its potent anti-tumor activity. It has been found to exhibit activity in various cancer cell lines, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in preclinical and clinical trials. Another potential direction is the study of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other anti-cancer agents to determine if it can enhance their anti-tumor activity. Finally, the development of more potent and soluble analogs of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione may also be an area of future research.

Synthesis Methods

The synthesis of 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation of 4-chlorobenzaldehyde and indole-3-carboxaldehyde with barbituric acid in the presence of a catalytic amount of piperidine. The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in the treatment of cancer. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3/c21-14-7-5-12(6-8-14)10-24-11-13(15-3-1-2-4-17(15)24)9-16-18(25)22-20(27)23-19(16)26/h1-9,11H,10H2,(H2,22,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLDJRQARHPFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

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